molecular formula C6H10ClN3O2 B2892724 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride CAS No. 2137541-90-1

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride

Cat. No. B2892724
CAS RN: 2137541-90-1
M. Wt: 191.62
InChI Key: VTLCIIUWGBILLI-UHFFFAOYSA-N
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Description

The compound “2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride” belongs to the class of organic compounds known as 1,2,3-triazoles . These are organic compounds containing the 1,2,3-triazole ring, a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by various analytical and spectral techniques .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs was confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include the propargylation of 2-hydroxynaphthaldehyde followed by Copper (I)-catalyzed azide-alkyne cycloaddition with various organic azides . The resulting 1H-1,2,3-triazol-4-yl analogs were transformed to corresponding oxime derivatives upon grinding with hydroxylamine hydrochloride under solvent-free conditions .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various compounds related to "2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride" and analyzed their structures using techniques like X-ray diffraction. For example, studies have synthesized compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives, highlighting the structural features through intermolecular hydrogen bonding, contributing to the development of frameworks and rings within their structures (Şahin et al., 2014).

Chemical Reactions and Derivatives

Another aspect of research focuses on the chemical reactions involving triazole derivatives. Studies on cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile to form azolo[5,1-c][1,2,4]triazines have been conducted, exploring the solvent effects on the cyclisation process and the formation of diverse structural derivatives (Gray et al., 1976).

Material Development and Applications

The development of new materials, such as three-dimensional chains of porous nanoballs from a 1,2,4-triazole-carboxylate synthon, has been explored. These materials, derived from amino acid derivatives, exhibit strong intermolecular hydrogen bonding, leading to the formation of infinite one-dimensional chains. Such materials have potential applications in catalysis, adsorption, and as precursors for further chemical modifications (Naik et al., 2010).

Antimicrobial and Corrosion Inhibition

Research has also been conducted on the antimicrobial activities of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and related derivatives. These studies aim to explore the potential of triazole derivatives as antimicrobial agents against various microorganisms. Additionally, novel triazole derivatives have been investigated as ecological corrosion inhibitors for mild steel, demonstrating the multifunctional application of these compounds in both biological and industrial contexts (Demirbas et al., 2004), (Nahlé et al., 2021).

Efficient Synthesis Methods

Efforts to develop efficient and sustainable synthesis methods for triazole derivatives, including "2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride," have been reported. These methods focus on atom economy, environmental benignity, and the avoidance of chromatography and isolation steps, aiming to improve the synthesis process's efficiency and safety (Tortoioli et al., 2020).

properties

IUPAC Name

2-(1-ethyltriazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLCIIUWGBILLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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